9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Description
The compound is a derivative of xanthene, which is a tricyclic compound that forms the core of many dyestuffs and fluorescent substances . The presence of a hydroxyphenyl group suggests that it may have properties similar to other hydroxyphenyl compounds, which are known to exhibit a range of biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, 2-(2-hydroxyphenyl)benzothiazole derivatives have been synthesized by complexing the heteroatoms therein with a boron atom .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The xanthene core is a tricyclic structure, and the hydroxyphenyl group is likely to introduce additional complexity .Scientific Research Applications
Antibacterial Activity
Compounds derived from 1,8-dioxo-hydroxanthene, closely related to 9-(2-Hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, have shown significant antibacterial properties. A study synthesized derivatives and tested their effectiveness against various bacteria, finding strong antibacterial activity in certain derivatives (Retnosari et al., 2021). Similarly, novel derivatives synthesized using a click chemistry approach exhibited good to excellent antibacterial and antifungal activities (Angajala et al., 2017).
Anticancer Potential
Certain compounds related to this compound have demonstrated promising anticancer properties. A study found that these compounds show good anti-proliferative properties against various cancer cell lines, with specific derivatives exhibiting significant potential as anticancer agents (Mulakayala et al., 2012).
Structural and Spectroscopic Analysis
The structural and spectroscopic characteristics of hexahydroacridine-1,8(2H,5H)-dione derivatives, similar to the compound , have been extensively studied. These analyses include determining equilibrium geometries and comparing IR spectra with experimental data, which are critical for understanding their pharmacological importance (Kumar et al., 2020).
Intermolecular Interactions
The intermolecular interactions and conformational geometries of xanthenedione derivatives play a vital role in their biological activity. Studies have shown that these molecules, including variants of this compound, are promising antioxidants and acetylcholinesterase inhibitors (Purushothaman & Thiruvenkatam, 2018).
Antioxidant and Antimicrobial Properties
Xanthene-1,8-dione derivatives exhibit significant antioxidant and antimicrobial properties. A study on biologically active derivatives revealed strong antibacterial and antifungal activities, with specific compounds showing remarkable effectiveness against various microorganisms (Zukić et al., 2018).
Photophysical Properties
The optical behaviors of xanthenediones, including derivatives of this compound, have been investigated. A study focusing on UV-vis and fluorescence spectroscopy highlighted the photophysical properties of these compounds, which are essential for potential applications in various fields (Verma et al., 2011).
Green Synthesis and Environmental Applications
There is an increasing focus on the green synthesis of these compounds, with studies exploring environmentally friendly and efficient methods. For instance, the use of ionic liquids as catalysts and solvents for the synthesis of 9-aryl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione demonstrated the potential for more sustainable chemical processes (Ma et al., 2007).
Properties
IUPAC Name |
9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O4/c1-22(2)9-15(25)20-17(11-22)27-18-12-23(3,4)10-16(26)21(18)19(20)13-7-5-6-8-14(13)24/h5-8,19,24H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFQLXFZSFTERB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=C4O)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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